![molecular formula C19H17FN2O B5020573 N-{4-[(2-fluorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B5020573.png)
N-{4-[(2-fluorobenzyl)oxy]benzyl}-2-pyridinamine
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Overview
Description
N-{4-[(2-fluorobenzyl)oxy]benzyl}-2-pyridinamine, also known as FLB-457, is a chemical compound that belongs to the class of benzylamines. It is a selective dopamine D2 receptor antagonist and has been extensively studied for its potential applications in the field of neuroscience.
Mechanism of Action
N-{4-[(2-fluorobenzyl)oxy]benzyl}-2-pyridinamine acts as a competitive antagonist of dopamine D2 receptors. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of dopamine neurons in the brain, leading to changes in behavior and cognition. It has been shown to have anxiolytic and anti-depressant effects in animal models, as well as the potential to improve cognitive function in patients with schizophrenia.
Advantages and Limitations for Lab Experiments
N-{4-[(2-fluorobenzyl)oxy]benzyl}-2-pyridinamine is a highly selective dopamine D2 receptor antagonist, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, its high selectivity also limits its use in studying other neurotransmitters or receptors that may be involved in the same disorders.
Future Directions
1. Investigating the potential of N-{4-[(2-fluorobenzyl)oxy]benzyl}-2-pyridinamine as a therapeutic agent for schizophrenia and other neurological disorders.
2. Studying the effects of this compound on other neurotransmitters and receptors that may be involved in the pathogenesis of neurological disorders.
3. Developing new compounds based on the structure of this compound with improved selectivity and potency.
4. Exploring the potential of this compound as a tool for studying the role of dopamine in the regulation of mood, motivation, and reward.
5. Investigating the potential of this compound as a diagnostic tool for neurological disorders.
Synthesis Methods
The synthesis of N-{4-[(2-fluorobenzyl)oxy]benzyl}-2-pyridinamine involves the reaction of 2-pyridinamine with 4-[(2-fluorobenzyl)oxy]benzyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 99%.
Scientific Research Applications
N-{4-[(2-fluorobenzyl)oxy]benzyl}-2-pyridinamine has been widely studied for its potential applications in the field of neuroscience. It has been shown to be a potent and selective dopamine D2 receptor antagonist, which makes it a useful tool for studying the role of dopamine in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction.
properties
IUPAC Name |
N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-18-6-2-1-5-16(18)14-23-17-10-8-15(9-11-17)13-22-19-7-3-4-12-21-19/h1-12H,13-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYVXYUWRFDCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNC3=CC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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